1-(Difluoromethyl)-3-methylpyridin-2(1H)-one
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Overview
Description
1-(Difluoromethyl)-3-methylpyridin-2(1H)-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and methyl groups on the pyridinone ring imparts distinct chemical properties, making it a valuable building block in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-methylpyridin-2(1H)-one typically involves the difluoromethylation of pyridinone derivatives. One common method is the radical difluoromethylation process, which utilizes difluoromethylating agents such as ClCF₂H in the presence of radical initiators . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of metal-based catalysts and optimized reaction conditions can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyridinone derivatives .
Scientific Research Applications
1-(Difluoromethyl)-3-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymatic pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated compound with similar applications in agrochemicals.
N-Difluoromethyl Amides: Compounds with similar difluoromethyl groups used in medicinal chemistry.
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine: A compound with two difluoromethyl groups, used in various chemical syntheses.
Uniqueness
1-(Difluoromethyl)-3-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H7F2NO |
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Molecular Weight |
159.13 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methylpyridin-2-one |
InChI |
InChI=1S/C7H7F2NO/c1-5-3-2-4-10(6(5)11)7(8)9/h2-4,7H,1H3 |
InChI Key |
BZDUSMZVZJGVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN(C1=O)C(F)F |
Origin of Product |
United States |
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